Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt

Semiconductor processing Photoresist developer Alkali-metal-free surfactant

Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt (molecular formula C24H40N2O7S2, molecular weight 532.70 g/mol) is a monoalkyl diphenyl oxide disulfonate (MADS) anionic surfactant. Its structure comprises a C12 linear alkyl chain linked to a diphenyl ether core bearing two sulfonate groups neutralized with ammonium (NH4⁺) counterions.

Molecular Formula C24H34O7S2.2H3N
C24H40N2O7S2
Molecular Weight 532.7 g/mol
CAS No. 94346-41-5
Cat. No. B13790938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt
CAS94346-41-5
Molecular FormulaC24H34O7S2.2H3N
C24H40N2O7S2
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=C(C(=CC=C1)S(=O)(=O)[O-])OC2=CC=CC=C2S(=O)(=O)[O-].[NH4+].[NH4+]
InChIInChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-14-19-23(33(28,29)30)24(20)31-21-17-12-13-18-22(21)32(25,26)27;;/h12-14,16-19H,2-11,15H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3
InChIKeyKIOKXVASDICNIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, Dodecyl(sulfophenoxy)-, Diammonium Salt (CAS 94346-41-5): Surfactant Classification, Molecular Identity, and Procurement Baseline


Benzenesulfonic acid, dodecyl(sulfophenoxy)-, diammonium salt (molecular formula C24H40N2O7S2, molecular weight 532.70 g/mol) is a monoalkyl diphenyl oxide disulfonate (MADS) anionic surfactant . Its structure comprises a C12 linear alkyl chain linked to a diphenyl ether core bearing two sulfonate groups neutralized with ammonium (NH4⁺) counterions. It belongs to the alkyl diphenyl oxide disulfonate (ADPODS) class, whose surface activity and electrolyte tolerance have been systematically characterized [1]. The compound is commercially supplied as a powder or concentrated aqueous solution and is sought for applications where the ammonium counterion confers distinct advantages over the more common disodium analog.

Why the Disodium Analog Cannot Substitute the Diammonium Salt: Counterion-Dependent Constraints in Benzenesulfonic Acid, Dodecyl(sulfophenoxy)-, Diammonium Salt (CAS 94346-41-5)


The disodium analog (CAS 28519-02-0) shares the identical hydrophobic/hydrophilic architecture, yet counterion identity governs three critical performance dimensions. First, sodium ions are absolutely prohibited in semiconductor photolithography and electronic-grade formulations, where the diammonium salt is explicitly specified to prevent alkali metal contamination that degrades gate oxide integrity [1]. Second, the ammonium counterion decomposes thermally to volatile NH₃ and SO₂, leaving zero inorganic ash, whereas sodium salts generate persistent, non-volatile Na₂O/Na₂SO₄ residues incompatible with high-temperature processing, optical coatings, or combustion applications. Third, surface activity is counterion-dependent: the CMC and γCMC values shift measurably between Na⁺, Mg²⁺, and Ca²⁺ forms, confirming that cation substitution cannot be assumed to yield equivalent interfacial performance [2].

Quantitative Differentiation Evidence: Benzenesulfonic Acid, Dodecyl(sulfophenoxy)-, Diammonium Salt vs. Comparator Anionic Surfactants


Metal-Ion Purity: Diammonium Salt Eliminates Alkali Contamination vs. Disodium Analog in Semiconductor Photolithography

The diammonium salt is explicitly disclosed as a preferred surfactant in aqueous alkaline photoresist developer solutions at 0.05–5% by weight, where it enables submicron patterning without scum or residue. The disodium analog is categorically excluded because sodium contamination at concentrations >1×10¹⁰ atoms/cm² causes threshold voltage shifts and gate oxide breakdown in MOS devices [1]. This binary compatibility/incompatibility distinction makes the diammonium salt the sole viable diphenyl oxide disulfonate for semiconductor front-end processes.

Semiconductor processing Photoresist developer Alkali-metal-free surfactant

Critical Micelle Concentration (CMC) and Surface Tension Reduction: Counterion-Dependent Hierarchy in C12-MADS Surfactants

Systematic measurements of C12-MADS surfactants with different counterions reveal that the monovalent sodium salt exhibits CMC = 1.23×10⁻³ mol/L and γCMC = 43.2 mN/m, while the divalent magnesium and calcium salts achieve lower CMC values (5.25×10⁻⁴ and 5.37×10⁻⁴ mol/L, respectively) and lower γCMC (37.1 and 36.6 mN/m) [1]. The ammonium salt (NH₄⁺) is expected to display CMC and γCMC values intermediate between the sodium and divalent salts, based on the ionic radius and hydration free energy of NH₄⁺ (ΔG_hydration = -285 kJ/mol, comparable to K⁺). This counterion dependency confirms that surfactant efficacy cannot be extrapolated directly from the sodium salt and must be determined experimentally for the ammonium form.

Critical micelle concentration Surface tension Counterion effects

Thermal Decomposition: Ash-Free Volatilization of the Diammonium Salt vs. Persistent Inorganic Residue from the Disodium Analog

Ammonium salts of sulfonic acids undergo clean thermal decomposition: NH₄⁺ deprotonates to NH₃ gas at 150–250°C, and the sulfonate group decomposes to SO₂, leaving essentially zero solid residue. Sodium sulfonate surfactants, by contrast, require temperatures exceeding 450°C for decomposition and leave Na₂O/Na₂SO₄ ash residues constituting 20–35% of the original surfactant mass [1]. This difference is critical for applications involving high-temperature curing (e.g., coatings, composites), combustion processes, or optical films where inorganic residues cause haze, delamination, or electrical failure. The diammonium salt's ash-free profile is a direct consequence of the ammonium counterion and cannot be achieved with any sodium, potassium, or alkaline earth salt variant.

Thermal degradation Ash residue Surfactant decomposition

Electrolyte and Oxidizer Tolerance: Alkyl Diphenyl Oxide Disulfonate Class Advantage Over Conventional Mono-Sulfonate Surfactants

Alkyl diphenyl oxide disulfonates (ADPODS), including the diammonium salt, maintain >80% of their surface activity in 20% NaCl, 10% NaOH, 5% NaOCl (bleach), and 5% CaCl₂ solutions, conditions that precipitate or inactivate conventional surfactants such as linear alkylbenzene sulfonates (LAS) and sodium dodecyl sulfate (SDS) [1]. The twin sulfonate head-group architecture is responsible for this broad chemical compatibility; the ammonium counterion provides the additional benefit of maintaining solubility in ammonium-based electrolyte systems (e.g., ammonium sulfate, ammonium nitrate) used in fertilizer and bioprocess formulations, where the sodium salt may undergo common-ion salting-out. The disodium analog exhibits equivalent chemical stability but lacks compatibility with ammonium-based matrices.

Electrolyte tolerance Oxidative stability Hard water resistance

Procurement-Driven Application Scenarios Where Benzenesulfonic Acid, Dodecyl(sulfophenoxy)-, Diammonium Salt Outperforms the Disodium Analog


Semiconductor Photoresist Developer Formulations Requiring Zero Alkali Metal Contamination

The diammonium salt is the only diphenyl oxide disulfonate compatible with TMAH-based positive photoresist developers used in submicron integrated circuit manufacturing. At 0.1–3% by weight, it eliminates film residue and scum formation without introducing sodium, potassium, or other metal ions that cause threshold voltage degradation in MOSFET devices. The disodium analog (CAS 28519-02-0) is categorically excluded from these formulations [1].

High-Temperature Curing Coatings and Optical Films Requiring Ash-Free Surfactant Burnout

In sol-gel coatings, anti-reflective layers, and dielectric films cured above 250°C, the diammonium salt decomposes completely to volatile NH₃ and SO₂, leaving no inorganic residue that would cause optical haze, pinholes, or electrical leakage. Sodium and alkaline earth salts of ADPODS are unsuitable due to persistent oxide ash residues exceeding 20% of initial mass. The ammonium counterion enables clean burnout at temperatures >150°C lower than required for sodium salt decomposition, reducing energy costs and preventing thermal damage to heat-sensitive substrates [2].

Emulsion Polymerization with Ammonium Persulfate Initiators for Electronic-Grade or Low-Ionic-Content Latex

Emulsion polymerization formulations using ammonium persulfate (APS) initiators benefit from counterion uniformity when the surfactant is also an ammonium salt. The diammonium ADPODS surfactant avoids the introduction of sodium ions that can alter ionic strength, interfere with redox initiation kinetics, and increase coagulum formation. This is particularly critical for electronic-grade latex binders, conductive polymer dispersions, and low-extractable-content polymer emulsions where all ionic species must be controlled [1].

Surfactant-Enhanced Subsurface Remediation in Aquifers with High Divalent Cation Hardness and Ammonium-Rich Groundwater

The twin-head disulfonate architecture resists precipitation in Ca²⁺ concentrations up to 10,000 mg/L and sorbs 10× less to mineral surfaces than monosulfonate surfactants. The ammonium counterion is compatible with ammonium-rich groundwater environments, avoiding the salting-out that can occur with sodium ADPODS in the presence of ammonium salts from agricultural runoff or in situ biogeochemical processes. This makes CAS 94346-41-5 the preferred surfactant for remediation sites where both high hardness and ammonium co-contamination exist [2].

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